molecular formula C17H24O2S2 B2834366 4-(1,3-Dithiolan-2-yl)phenyl octanoate CAS No. 331461-35-9

4-(1,3-Dithiolan-2-yl)phenyl octanoate

Cat. No. B2834366
CAS RN: 331461-35-9
M. Wt: 324.5
InChI Key: ZPIDYXHPFGSNPQ-UHFFFAOYSA-N
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Description

“4-(1,3-Dithiolan-2-yl)phenyl octanoate” is a chemical compound with the molecular formula C17H24O2S2 . It is related to “4-(1,3-Dithiolan-2-yl)phenol”, which has the molecular formula C9H10OS2 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-substituted phenyl-1,3-dithiolan-4-yl methanol derivatives have been synthesized by condensation of an appropriate benzaldehyde and -cysteine or cysteamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Dithiolan-2-yl)phenyl octanoate” can be represented by the InChI string: InChI=1S/C9H10OS2/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 . This represents the connectivity and hydrogen count of the molecule.

Scientific Research Applications

Synthesis and Material Science

Research on related dithiolane compounds focuses on the synthesis of complex organic molecules and materials with unique properties. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from dithiolane derivatives highlights the role of these compounds in creating materials with potential applications in dyes and pigments, and in the development of electronic devices due to their conducting and electrochromic properties (Wöhrle et al., 1993).

Catalysis

Research into catalyst activation using organochalcogen ligand complexes derived from dithiolane derivatives demonstrates the potential of these compounds in facilitating various chemical reactions, including transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014). This suggests that "4-(1,3-Dithiolan-2-yl)phenyl octanoate" could find applications in catalysis, enhancing the efficiency of chemical processes.

Electrochemistry and Energy Storage

The development of novel cathode materials for rechargeable lithium batteries using sulfide polymers related to dithiolane compounds indicates the potential of these materials in improving the performance and capacity of energy storage devices (Zhang et al., 2007). This research area could encompass applications of "4-(1,3-Dithiolan-2-yl)phenyl octanoate" in creating advanced materials for battery technology.

Organic Electronics and Photonics

Studies on organic sensitizers for solar cell applications, particularly those involving dithiolane and related functional groups, highlight the role of these compounds in the development of dye-sensitized solar cells (DSSCs). The incorporation of thiophene units and other electron-donating groups into the molecular structure of sensitizers has been shown to enhance the photovoltaic performance of DSSCs (Kim et al., 2006). This suggests potential applications of "4-(1,3-Dithiolan-2-yl)phenyl octanoate" in the field of renewable energy and organic electronics.

Future Directions

The future directions for research on “4-(1,3-Dithiolan-2-yl)phenyl octanoate” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the antimelanogenic effects of related compounds suggest potential uses in treating hyperpigmentation-associated diseases .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDYXHPFGSNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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